

A Technical Guide to DNQX Disodium Salt for Neuro-Pharmacological Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DNQX (disodium salt)*

Cat. No.: *B12415722*

[Get Quote](#)

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of DNQX disodium salt, a potent antagonist of AMPA and kainate receptors.

Core Chemical Properties

DNQX disodium salt is a water-soluble derivative of DNQX, facilitating its use in aqueous solutions for experimental applications. Its key chemical and physical properties are summarized below.

Property	Value	References
Chemical Name	6,7-Dinitroquinoxaline-2,3-dione disodium salt	
Molecular Formula	C ₈ H ₂ N ₄ Na ₂ O ₆	[1] [2]
Molecular Weight	296.1 g/mol	[2] [3]
Appearance	Brown to dark brown solid	[2] [3]
Solubility	Soluble in water to 100 mM	[1] [2]
Purity	≥98%	
Storage	Desiccate at room temperature or 2-8°C. Stock solutions can be stored at -20°C for up to 3 months.	
CAS Number	1312992-24-7	[1] [2] [3]

Mechanism of Action: Antagonism of AMPA and Kainate Receptors

DNQX disodium salt is a selective and competitive antagonist of the ionotropic glutamate receptors, AMPA (α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[\[1\]](#)[\[4\]](#) By competitively binding to these receptors, DNQX prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the conformational changes required for ion channel opening and blocking the influx of cations (primarily Na^+ and Ca^{2+}) into the postsynaptic neuron.[\[5\]](#) This action effectively reduces or completely inhibits the fast component of excitatory postsynaptic currents (EPSCs).[\[1\]](#)[\[2\]](#)[\[5\]](#)

The inhibitory concentrations (IC_{50}) of DNQX highlight its potency, with values of approximately 0.5 μM for AMPA receptors and 0.1 μM for kainate receptors. This potent antagonism makes DNQX an invaluable tool for distinguishing between neurotransmission mediated by AMPA/kainate receptors and NMDA receptors.

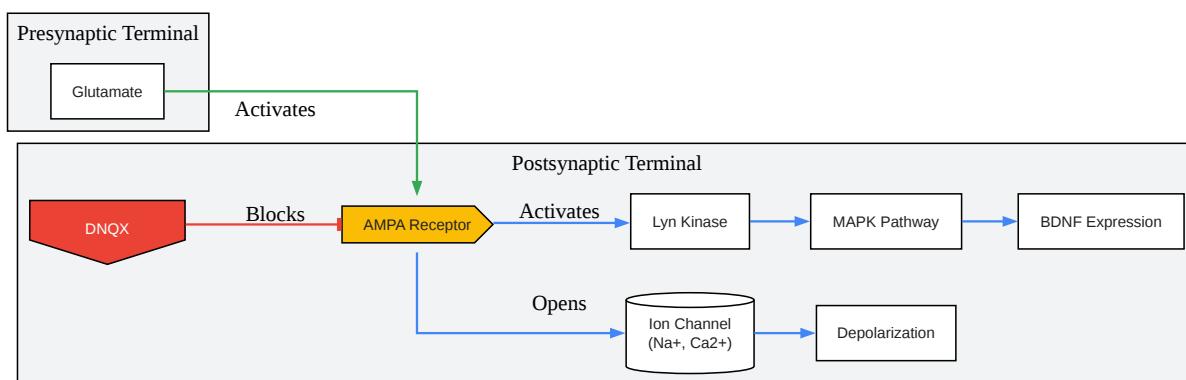
Interestingly, under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[\[1\]](#) [\[2\]](#)

Signaling Pathways

DNQX's blockade of AMPA and kainate receptors impacts downstream signaling cascades crucial for synaptic plasticity and neuronal excitability.

AMPA Receptor Signaling

Activation of AMPA receptors not only leads to ion influx but can also trigger intracellular signaling pathways independent of ion flux.[\[6\]](#) For instance, AMPA receptor stimulation can activate the Src-family tyrosine kinase, Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).[\[6\]](#) By blocking AMPA receptors, DNQX can inhibit these downstream signaling events.

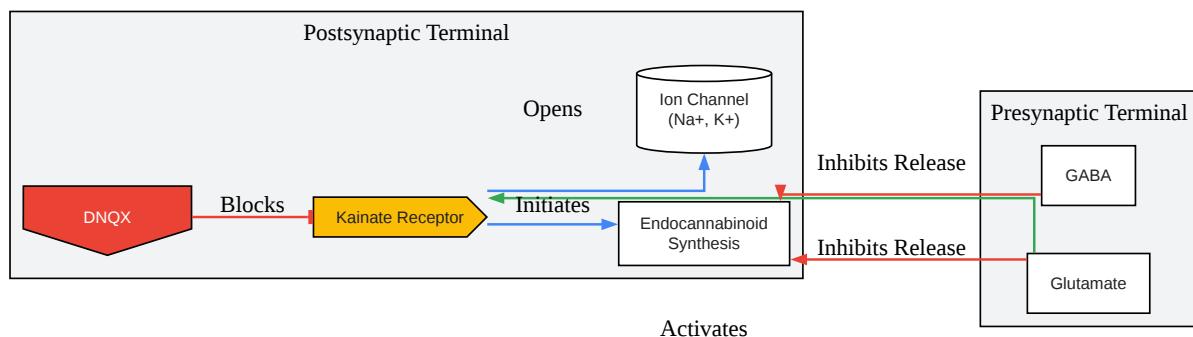


[Click to download full resolution via product page](#)

DNQX blocks glutamate binding to AMPA receptors.

Kainate Receptor Signaling

Kainate receptors exhibit both ionotropic and metabotropic functions.^{[7][8]} They can modulate neurotransmitter release and neuronal excitability through various mechanisms, including the modulation of glutamate and GABA release.^{[7][9]} Kainate receptor activation can also lead to the mobilization of endocannabinoids, which act as retrograde messengers to suppress presynaptic neurotransmitter release.^[8] DNQX's antagonism of kainate receptors can therefore have complex effects on synaptic transmission.



[Click to download full resolution via product page](#)

DNQX inhibits kainate receptor-mediated signaling.

Experimental Protocols

DNQX disodium salt is a cornerstone tool in electrophysiological studies to isolate and characterize synaptic currents. A common application is the pharmacological blockade of AMPA/kainate receptor-mediated EPSCs to study NMDA receptor-mediated currents.

Whole-Cell Patch-Clamp Recording of EPSCs

Objective: To isolate and record NMDA receptor-mediated EPSCs by blocking AMPA/kainate receptor-mediated currents with DNQX.

Methodology:

- Preparation of Brain Slices:

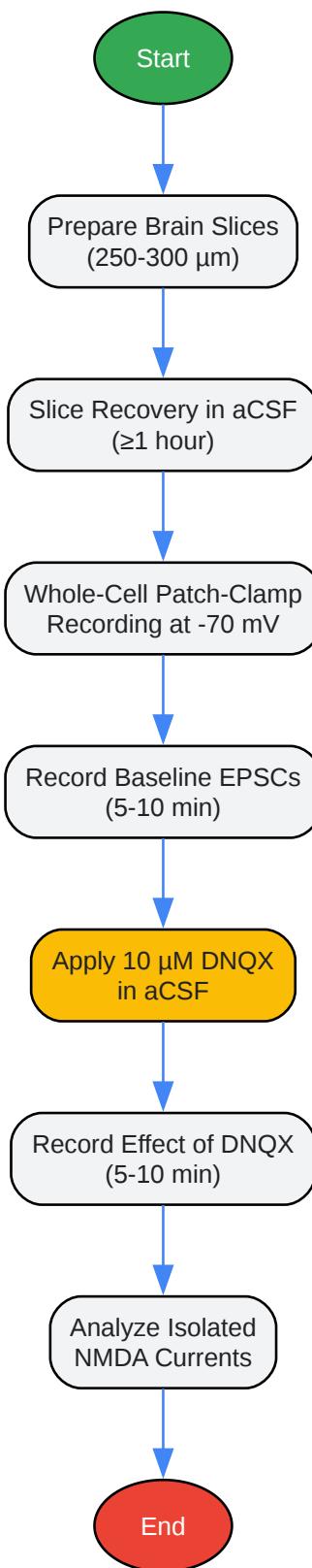
- Prepare 250-300 μm thick brain slices from the region of interest using a vibratome in an ice-cold, carbogenated slicing solution (a modified artificial cerebrospinal fluid, aCSF, with higher Mg^{2+} and lower Ca^{2+} to reduce excitotoxicity).[5]
- Allow slices to recover in regular aCSF at room temperature for at least one hour before recording.[5]

- Electrophysiological Recording:

- Transfer a brain slice to a recording chamber continuously perfused with carbogenated aCSF.
- Obtain whole-cell voltage-clamp recordings from a target neuron.[1][2]
- Hold the neuron at a membrane potential of -70 mV to record inward spontaneous EPSCs (sEPSCs).[1][2][5]
- To evoke EPSCs, place a stimulating electrode in a relevant synaptic pathway.[1][2]

- Application of DNQX:

- Record a stable baseline of EPSC activity for 5-10 minutes.[5]
- Switch the perfusion to aCSF containing 10 μM DNQX disodium salt.[1][2][5]
- Continue recording for 5-10 minutes to observe the blockade of the fast component of the EPSCs, isolating the slower NMDA receptor-mediated component.[5]



[Click to download full resolution via product page](#)

Workflow for isolating NMDA currents using DNQX.

Conclusion

DNQX disodium salt is a powerful and indispensable pharmacological tool for the study of glutamatergic neurotransmission. Its high solubility and potent, selective antagonism of AMPA and kainate receptors make it an ideal choice for a wide range of in vitro and in vivo experimental paradigms. A thorough understanding of its chemical properties and mechanism of action is essential for its effective application in neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. hellobio.com [hellobio.com]
- 3. apexbt.com [apexbt.com]
- 4. DNQX - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Technical Guide to DNQX Disodium Salt for Neuro-Pharmacological Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12415722#dnqx-disodium-salt-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com